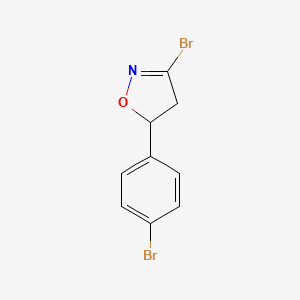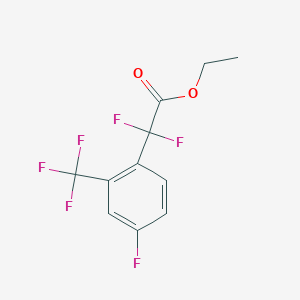
9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one typically involves the reaction of a suitable purine derivative with 3-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Starting Material: A purine derivative, such as 2-amino-6-chloropurine.
Reagent: 3-hydroxypropyl bromide.
Solvent: DMF or DMSO.
Base: Potassium carbonate (K2CO3).
Reaction Conditions: The reaction mixture is heated to 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 9-(3-oxopropoxy)-2-imino-5H-purin-6-one.
Reduction: Formation of 9-(3-hydroxypropoxy)-2-amino-5H-purin-6-one.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its antiviral properties, particularly against herpes viruses.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound inhibits viral DNA polymerase, thereby preventing viral replication. The hydroxyl group allows for phosphorylation by viral enzymes, which is crucial for its activity.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar structure.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11N5O3 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-4-13(6)16-3-1-2-14/h4-5,14H,1-3H2,(H2,9,12,15) |
Clave InChI |
OLZQPLVJKQYQGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2C(=O)NC(=N)N=C2N1OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)
![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)



